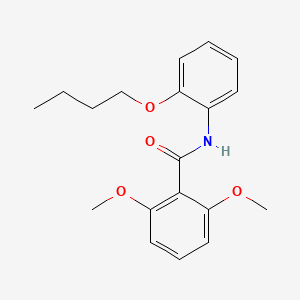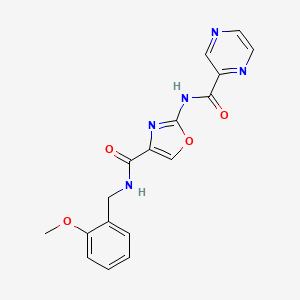
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a butoxyphenyl group and two methoxy groups attached to a benzamide core. Its distinct properties make it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2-butoxyaniline. The process generally includes the following steps:
Esterification: 2,6-dimethoxybenzoic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.
Amidation: The ester is then reacted with 2-butoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems and optimized reaction conditions can enhance yield and reduce production costs.
化学反応の分析
Types of Reactions
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antifibrotic properties.
Medicine: Explored for its therapeutic potential in treating fibrotic diseases by inhibiting extracellular matrix deposition.
Industry: Utilized in the development of new materials and as a corrosion inhibitor in certain industrial processes.
作用機序
The mechanism of action of N-(2-butoxyphenyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to suppress myofibroblast transdifferentiation and extracellular matrix deposition, which are key processes in fibrosis. The compound’s activity is mediated through the inhibition of signaling pathways such as SMURF2, which plays a role in fibrogenesis .
類似化合物との比較
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(2-butoxyphenyl)-3-(phenyl)acrylamides (N23Ps): These compounds also exhibit antifibrotic activity and share structural similarities with this compound.
N-(2-butoxyphenyl)-2-methoxybenzamide: Another related compound with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(2-butoxyphenyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-13-24-15-10-7-6-9-14(15)20-19(21)18-16(22-2)11-8-12-17(18)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWBIZCEICMCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)



![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]oxolane-3-carboxamide](/img/structure/B2519563.png)


![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)


